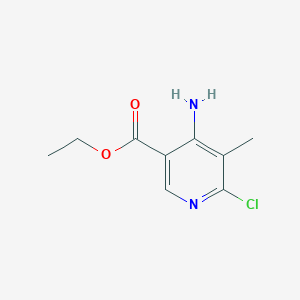

Ethyl 4-amino-6-chloro-5-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-amino-6-chloro-5-methylnicotinate is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinic acid and features a chloro, amino, and ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6-chloro-5-methylnicotinate typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-3-nitropyridine.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Esterification: The resulting 4-amino-6-chloro-5-methylpyridine is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Ethyl 4-amino-6-chloro-5-methylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-chloro-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The ethyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Ethyl 4-amino-5-methylnicotinate: Lacks the chloro group, which may affect its binding affinity and specificity.

Ethyl 4-amino-6-chloronicotinate: Lacks the methyl group, potentially altering its pharmacokinetic properties.

Ethyl 4-amino-5-chloronicotinate: Lacks the methyl group, which may influence its chemical reactivity and biological activity.

Uniqueness: Ethyl 4-amino-6-chloro-5-methylnicotinate is unique due to the presence of both chloro and methyl groups, which can significantly impact its chemical and biological properties. These functional groups may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Biological Activity

Ethyl 4-amino-6-chloro-5-methylnicotinate is a compound of significant interest in pharmacological and biochemical research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid derivatives and is characterized by the following molecular formula: C9H10ClN2O2. The compound features a pyridine ring with an amino group at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 5-position. This specific arrangement contributes to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Esterification : The reaction between 4-amino-6-chloronicotinic acid and ethanol, often facilitated by a catalyst such as sulfuric acid.

- Reflux Conditions : Maintaining elevated temperatures to ensure complete conversion of reactants into the desired ester.

Pharmacological Effects

This compound exhibits several notable pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that this compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting neurodegenerative disorders.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as an agonist or antagonist at nAChRs, influencing neurotransmitter release and synaptic plasticity.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular energy dynamics.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Neuroinflammation :

-

Cardiovascular Benefits :

- A study demonstrated that this compound improved endothelial function in hypertensive rats, suggesting cardiovascular protective effects .

-

Antimicrobial Activity :

- Preliminary data indicated that this compound exhibits antimicrobial properties against specific bacterial strains, warranting further investigation into its potential as an antibiotic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-amino-6-methylnicotinate | C₉H₁₁N₂O₂ | Lacks chlorine substituent |

| Methyl 4-amino-6-chloro-nicotinate | C₈H₉ClN₂O₂ | Contains a methyl group instead of ethyl |

| Ethyl 5-cyano-2-methyl-nicotinate | C₉H₉N₃O₂ | Different functional groups affecting activity |

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

ethyl 4-amino-6-chloro-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-12-8(10)5(2)7(6)11/h4H,3H2,1-2H3,(H2,11,12) |

InChI Key |

QOXKGYBZERHHGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1N)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.